TR-100
Overview
Description
TR-100 is a complex organic compound with a unique structure that combines an indole moiety with a cyanoacrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TR-100 typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where cyanoacetic acid is esterified with an appropriate alcohol, followed by polymerization and subsequent depolymerization . The reaction conditions often involve the use of catalysts such as p-toluene sulphonic acid and reagents like hydroquinone and phosphorous pentoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in open literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
TR-100 can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
TR-100 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of TR-100 involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used for coupling carboxylic acids to primary amines.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and byproduct properties.
Diisopropylcarbodiimide (DIC): Used in peptide synthesis and other coupling reactions.
Uniqueness
TR-100 is unique due to its combined indole and cyanoacrylamide structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Properties
CAS No. |
1128165-86-5 |
---|---|
Molecular Formula |
C26H38N4O |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]-2-methylindol-3-yl]-N-octylprop-2-enamide |
InChI |
InChI=1S/C26H38N4O/c1-5-6-7-8-9-12-16-28-26(31)22(20-27)19-24-21(2)30(18-13-17-29(3)4)25-15-11-10-14-23(24)25/h10-11,14-15,19H,5-9,12-13,16-18H2,1-4H3,(H,28,31)/b22-19+ |
InChI Key |
XXRLIGWROLDOLS-ZBJSNUHESA-N |
SMILES |
CCCCCCCCNC(=O)C(=CC1=C(N(C2=CC=CC=C21)CCCN(C)C)C)C#N |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=C(N(C2=CC=CC=C21)CCCN(C)C)C)/C#N |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=C(N(C2=CC=CC=C21)CCCN(C)C)C)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TR-100; TR 100; TR100 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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